methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
Overview
Description
Methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate, also known as methyl 2-(2-chlorophenyl)-2-[(2-chlorophenyl)amino]acetohydrazide, is a chemical compound with potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects and may help to reduce oxidative stress in the body. Additionally, it has been studied for its potential to improve cognitive function in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate in lab experiments is its potential anti-tumor properties, which may make it useful in developing new cancer treatments. However, its mechanism of action is not fully understood, and further research is needed to determine its full potential and limitations.
Future Directions
There are several potential future directions for research on methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate. One area of focus could be on further understanding its mechanism of action and how it interacts with specific enzymes involved in tumor growth. Additionally, research could be conducted to determine its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, studies could be conducted to determine the safety and efficacy of this compound (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate in clinical trials.
Scientific Research Applications
Methyl (1-{[(2-chlorophenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-tumor properties and may be useful in the development of new cancer treatments. Additionally, it has been studied for its potential as a therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
methyl 2-[1-[(2-chlorophenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-21-12(19)8-11-13(20)16-6-7-18(11)14(22)17-10-5-3-2-4-9(10)15/h2-5,11H,6-8H2,1H3,(H,16,20)(H,17,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEOIABWKNCWND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24793892 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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